

# N-Phthaloyl-DL-methionine CAS number and molecular weight

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## Compound of Interest

Compound Name: *N-Phthaloyl-DL-methionine*

Cat. No.: *B185324*

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## In-Depth Technical Guide: N-Phthaloyl-DL-methionine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **N-Phthaloyl-DL-methionine**, a derivative of the essential amino acid methionine. It details the chemical and physical properties, synthesis protocols, and potential applications, particularly in pharmaceutical development and as a chelating agent. This document consolidates critical data, experimental methodologies, and structural information to support research and development activities involving this compound.

### Chemical and Physical Properties

**N-Phthaloyl-DL-methionine** is a racemic mixture of the N-phthaloylated form of D- and L-methionine. The phthaloyl group serves as a protecting group for the amine functionality of methionine, which is crucial in multi-step organic syntheses, particularly in peptide chemistry.

### Identifiers and Molecular Characteristics

Property	Value
CAS Number	5464-44-8
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO <sub>4</sub> S
Molecular Weight	279.31 g/mol
Synonyms	2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylthio)butanoic acid, PHT-DL-MET-OH

Note on CAS Numbers: While the CAS number 5464-44-8 is predominantly associated with the DL-racemic mixture, the number 52881-96-6 is also cited by some commercial suppliers. Researchers should verify the specific enantiomeric form when sourcing this compound.

## Physical Data

Property	Value
Boiling Point	492°C at 760 mmHg
Flash Point	251.4°C
Density	1.422 g/cm <sup>3</sup>
Storage Temperature	2-8°C

## Synthesis of N-Phthaloyl-DL-methionine

The synthesis of **N-Phthaloyl-DL-methionine** involves the protection of the primary amine of DL-methionine with a phthaloyl group. A common and effective method is the reaction of DL-methionine with N-carboethoxyphthalimide in an aqueous solution at room temperature. This method is noted for its mild conditions and good yields.

## Experimental Protocol: Synthesis via N-carboethoxyphthalimide

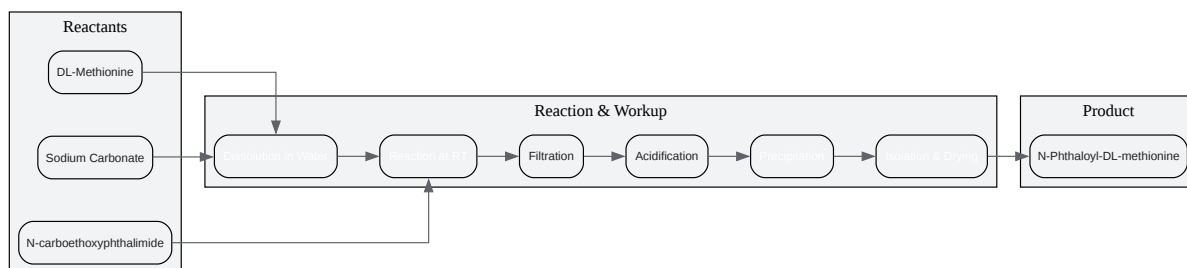
This protocol is adapted from a general procedure for the synthesis of phthaloyl amino acids.

Materials:

- DL-methionine
- N-carboethoxyphthalimide
- Sodium carbonate decahydrate ( $\text{Na}_2\text{CO}_3 \cdot 10\text{H}_2\text{O}$ )
- Deionized water
- Hydrochloric acid (for acidification)

Procedure:

- In a suitable reaction vessel, dissolve DL-methionine (1 equivalent) and sodium carbonate decahydrate (1 equivalent) in deionized water.
- To this solution, add N-carboethoxyphthalimide (1 equivalent) and stir the mixture at room temperature for approximately 15-20 minutes.
- After the reaction is complete, filter the solution to remove any unreacted starting material.
- Acidify the filtrate with hydrochloric acid to precipitate the **N-Phthaloyl-DL-methionine** product.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.



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Caption: Workflow for the synthesis of **N-Phthaloyl-DL-methionine**.

## Applications in Research and Development

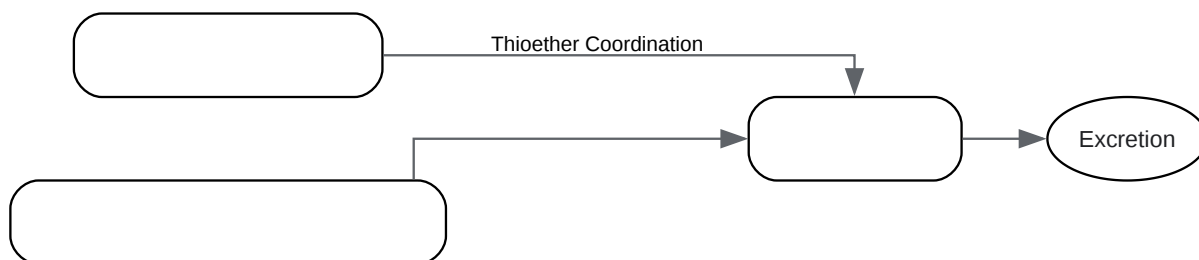
### Pharmaceutical Synthesis and Drug Development

**N-Phthaloyl-DL-methionine** serves as a key intermediate in the synthesis of more complex molecules, including peptides and other pharmaceutical agents. The phthaloyl group provides robust protection of the amine, which can be removed under specific conditions, allowing for further functionalization of the molecule. Methionine and its derivatives are of interest in drug design due to the unique properties of the thioether side chain, which can participate in various biological interactions.

### Heavy Metal Chelation

Methionine, as a sulfur-containing amino acid, and its derivatives are known to have an affinity for heavy metal ions.<sup>[1]</sup> The thioether group in the side chain of **N-Phthaloyl-DL-methionine** can potentially coordinate with soft metal ions like mercury ( $\text{Hg}^{2+}$ ) and lead ( $\text{Pb}^{2+}$ ). This property makes it a candidate for investigation in the development of novel chelation therapies for heavy metal poisoning.

While direct experimental data on the chelation efficacy of **N-Phthaloyl-DL-methionine** is limited, studies on DL-methionine supplementation have shown an increase in the fecal excretion of lead in rats.[2] This suggests that methionine-based compounds can play a role in reducing the body burden of heavy metals.[2] The beneficial effects are partly attributed to the increased bioavailability of glutathione, a key molecule in cellular detoxification pathways.[2]



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Caption: Proposed mechanism of heavy metal chelation by **N-Phthaloyl-DL-methionine**.

## Experimental Data on Lead Chelation with Methionine Supplementation

A study investigating the influence of DL-methionine supplementation on lead-poisoned rats provided the following quantitative data:

Treatment Group	Urinary Lead Excretion ( $\mu$ g/24h )	Fecal Lead Excretion ( $\mu$ g/24h )
Control (Lead-exposed)	$2.5 \pm 0.3$	$12.8 \pm 1.5$
DL-methionine	$2.8 \pm 0.4$	$20.5 \pm 2.1$
CaNa <sub>2</sub> EDTA	$15.2 \pm 1.8$	$13.5 \pm 1.6$
D-penicillamine (DPA)	$12.8 \pm 1.5^*$	$14.1 \pm 1.7$

\*Statistically significant increase compared to the control group. Data adapted from Tandon et al. (1994).[2]

This data indicates that while traditional chelating agents primarily enhance urinary excretion, DL-methionine significantly increases the fecal excretion of lead.[2] This suggests a different mechanism of action that could be complementary in chelation therapy.

## Future Directions

Further research is warranted to fully elucidate the therapeutic potential of **N-Phthaloyl-DL-methionine**. Key areas for future investigation include:

- **Detailed Chelation Studies:** Quantitative analysis of the binding affinity and specificity of **N-Phthaloyl-DL-methionine** for various heavy metal ions.
- **In Vivo Efficacy and Toxicity:** Preclinical studies to determine the efficacy of **N-Phthaloyl-DL-methionine** in animal models of heavy metal toxicity, along with comprehensive toxicological profiling.
- **Signaling Pathway Modulation:** Investigation into whether **N-Phthaloyl-DL-methionine** or its metabolites interact with or modulate any cellular signaling pathways, particularly those related to oxidative stress and detoxification.
- **Applications in Peptide Synthesis:** Exploration of its utility as a protected amino acid building block in the synthesis of novel peptides with therapeutic potential.

## Conclusion

**N-Phthaloyl-DL-methionine** is a versatile chemical compound with established utility as a protected amino acid in organic synthesis and potential applications in the field of heavy metal chelation. This technical guide has provided a summary of its key properties, a detailed synthesis protocol, and an overview of its current and potential applications. The provided data and experimental methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

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## References

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